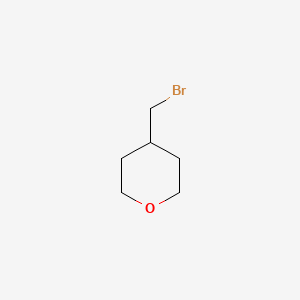

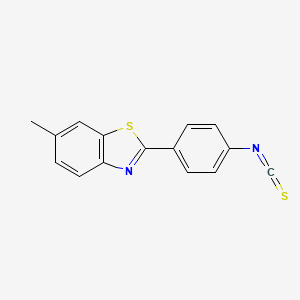

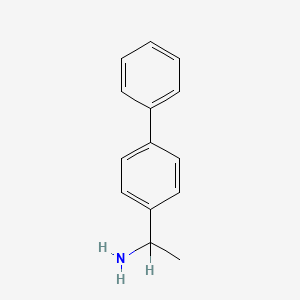

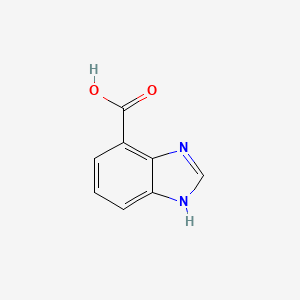

![molecular formula C11H7F6N5 B1272210 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazin CAS No. 66088-50-4](/img/structure/B1272210.png)

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine (also known as 2A4B) is a heterocyclic aromatic compound that has recently been studied for its potential applications in the fields of medicinal chemistry, materials science, and environmental chemistry. 2A4B is a versatile compound that can be used for a variety of applications including drug synthesis, catalyst synthesis, and as an initiator for polymerization reactions.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

Diese Verbindung wird in der Proteomics-Forschung verwendet . Proteomics ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist für das Verständnis vieler biologischer Prozesse von entscheidender Bedeutung.

Synthese von Tri-substituierten-1,3,5-Triazinen

Die Verbindung steht im Zusammenhang mit der Synthese von 2,4,6-Tri-substituierten-1,3,5-Triazinen . Diese Triazine sind eine Klasse von Verbindungen, die für ihre Anwendungen in verschiedenen Bereichen bekannt sind, einschließlich der Produktion von Herbiziden und Polymerphotostabilisatoren .

Antitumor-Eigenschaften

Einige 1,3,5-Triazine, darunter diese Verbindung, werden klinisch aufgrund ihrer Antitumor-Eigenschaften zur Behandlung von Lungen-, Brust- und Eierstockkrebs eingesetzt .

4. Chemische Derivatisierung von aminofunktionalisierten Modelloberflächen Die Verbindung kann bei der chemischen Derivatisierung von aminofunktionalisierten Modelloberflächen verwendet werden . Dieser Prozess ist entscheidend für die Untersuchung von Oberflächenwechselwirkungen in verschiedenen wissenschaftlichen Bereichen.

Herstellung von Arylaminothiocarbonylpyridinium-Zwitterionensalzen

Diese Verbindung kann zur Herstellung von Arylaminothiocarbonylpyridinium-Zwitterionensalzen durch eine exotherme Reaktion mit 4-Pyrrolidinopyridin verwendet werden . Diese Salze haben potenzielle Anwendungen in verschiedenen chemischen Reaktionen.

6. Chemische Derivatisierung von selbstassemblierten Monolagen Die Verbindung wurde für die chemische Derivatisierung von selbstassemblierten Monolagen von ω-Amino-4,4'-Terphenyl-substituierten Alkanthiolen verwendet . Dieser Prozess ist wichtig für die Herstellung von funktionalen Oberflächen für verschiedene Anwendungen.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, playing a crucial role in different biochemical processes .

Mode of Action

It’s worth noting that one of the key features of similar compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .

Result of Action

Similar compounds have been known to have significant effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with hydrogen-bond networks, which are essential for stabilizing the structure of proteins and enzymes . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which are critical for maintaining cellular homeostasis. Additionally, it has been shown to affect gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These changes can have significant implications for cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form hydrogen bonds with biomolecules, which can stabilize or destabilize their structures . This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various experimental conditions, making it suitable for long-term studies . Its degradation products can also have significant effects on cellular processes, which need to be carefully monitored. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can change over time, highlighting the importance of temporal analysis in understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s toxic effects at high doses need to be carefully evaluated to ensure its safety in clinical settings .

Metabolic Pathways

2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with these enzymes can influence the overall metabolic activity of cells, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine within cells and tissues are critical for its biochemical activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine is essential for understanding its biochemical properties and effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s activity and function, highlighting the importance of subcellular analysis in understanding its biochemical properties .

Eigenschaften

IUPAC Name |

2-N-[3,5-bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6N5/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)21-9-20-4-19-8(18)22-9/h1-4H,(H3,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHILSKOTPAJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370995 |

Source

|

| Record name | N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66088-50-4 |

Source

|

| Record name | N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)